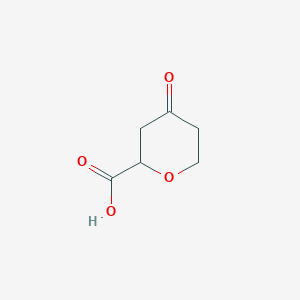

4-Oxotetrahydro-2H-pyran-2-carboxylic acid

Description

Contextualization within Oxo-Heterocyclic Chemistry

Oxo-heterocyclic compounds, which are cyclic compounds containing at least one oxygen atom in the ring and a ketone group, are a cornerstone of organic and medicinal chemistry. The reactivity of 4-Oxotetrahydro-2H-pyran-2-carboxylic acid is significantly influenced by its electron-withdrawing ketone and carboxylic acid groups. These features make it a valuable precursor for a wide range of chemical transformations.

The tetrahydropyran (B127337) ring, a saturated six-membered ether, is a common motif in a vast number of biologically active natural products. Its structural rigidity and the presence of the oxygen atom, which can act as a hydrogen bond acceptor, are key to its frequent appearance in molecules with significant biological properties. The incorporation of a ketone and a carboxylic acid, as seen in this compound, further enhances its utility as a starting material for creating diverse and complex molecular architectures.

Historical Perspective on Pyrone and Tetrahydropyrone Scaffold Research

The study of pyrones, the unsaturated counterparts of tetrahydropyrones, has a rich history dating back to the early days of organic chemistry. Initially isolated from natural sources, pyrones were recognized for their diverse biological activities. Early research focused on their isolation, structural elucidation, and the development of synthetic methods to access these compounds.

The synthesis of the saturated tetrahydropyran-4-one scaffold has evolved significantly over the years. Early methods often involved the cyclization of acyclic precursors. For instance, the synthesis of 2-alkyl-3-hydroxy-4-pyrones was achieved through the reaction of a hydroxy or unsaturated ketone with a formate (B1220265) ester, followed by acid-mediated cyclization and subsequent oxidation. More contemporary methods for constructing the tetrahydropyran-4-one ring include double-conjugate addition of water to divinyl ketones and various cycloaddition reactions. These advancements have provided chemists with more efficient and versatile routes to this important class of heterocyclic compounds.

Significance as a Privileged Scaffold and Synthetic Synthon

The tetrahydropyran (THP) ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a fertile starting point for the development of new therapeutic agents. The THP scaffold is often considered a bioisostere of cyclohexane, but with improved physicochemical properties such as lower lipophilicity, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

This compound serves as a valuable synthetic synthon, a building block used to introduce specific structural motifs into a larger molecule. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for a wide array of chemical manipulations. The carboxylic acid can be converted to esters, amides, or other functional groups, while the ketone can undergo reactions such as reduction to an alcohol, or nucleophilic addition. This dual reactivity makes it a powerful tool for the stereoselective synthesis of complex natural products and pharmaceuticals. For example, derivatives of this scaffold have been utilized in the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists. nih.gov

Examples of Drugs/Biologically Active Molecules Containing the Tetrahydropyran Scaffold

| Compound Name | Therapeutic Area/Biological Activity | Key Structural Feature |

|---|---|---|

| Gilteritinib (Xospata®) | Acute Myeloid Leukemia | Amino-THP substituent |

| AZD0156 | ATM Kinase Inhibitor (Oncology) | THP-amine motif |

| BMS-986097 | HCV NS5A Inhibitor | Chiral THP fragment |

| Various HIV Protease Inhibitors | HIV/AIDS | THP ring as a P2 ligand |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxooxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-4-1-2-10-5(3-4)6(8)9/h5H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCCHEBOFRPHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5270-59-7 | |

| Record name | 4-oxooxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Oxotetrahydro 2h Pyran 2 Carboxylic Acid

Total Synthesis Approaches to the Core Skeleton

The construction of the fundamental 4-oxotetrahydropyran-2-carboxylic acid framework can be achieved through several powerful synthetic strategies, including cycloadditions, ring-closing metathesis, multi-component reactions, and lactonization/cyclization pathways.

Cycloaddition Strategies

Cycloaddition reactions, particularly the hetero-Diels-Alder reaction, offer a convergent and efficient route to the tetrahydropyran (B127337) ring system. In a typical approach, an electron-rich dienophile, such as an enol ether, reacts with an α,β-unsaturated carbonyl compound (a heterodiene) to form the dihydropyran ring, which can then be further functionalized to the target 4-oxotetrahydropyran derivative.

A plausible hetero-Diels-Alder approach to a precursor of 4-Oxotetrahydro-2H-pyran-2-carboxylic acid would involve the reaction of an enol ether with an α-keto ester. The subsequent transformation of the resulting dihydropyran would lead to the desired product. The regioselectivity of the cycloaddition is a key aspect, and it is often controlled by the electronic properties of the substituents on both the diene and dienophile.

For instance, the reaction of Danishefsky's diene with an α-ketoester, followed by hydrolysis and further synthetic modifications, represents a viable pathway to functionalized dihydropyran-4-ones, which are precursors to the target molecule. scite.ai

Table 1: Examples of Hetero-Diels-Alder Reactions for Dihydropyranone Synthesis

| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| Danishefsky's diene | Ethyl pyruvate | ZnCl₂ | 2-Ethoxycarbonyl-2-methyl-2,3-dihydro-4H-pyran-4-one | 75 | scite.ai |

| 1-Methoxy-1,3-butadiene | Methyl glyoxylate | Lewis Acid | Methyl 6-methoxy-3,6-dihydro-2H-pyran-2-carboxylate | - | General |

Ring-Closing Metathesis Routes

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including tetrahydropyrans. beilstein-journals.org This methodology typically involves the use of a ruthenium-based catalyst to cyclize a diene precursor. For the synthesis of a 4-oxotetrahydropyran derivative, a diene containing a ketone or a protected ketone functionality would be required.

A potential RCM strategy towards this compound would start with an acyclic precursor containing two terminal double bonds and the necessary keto and ester functionalities. The choice of catalyst, often a Grubbs or Hoveyda-Grubbs catalyst, is crucial for the efficiency of the ring closure. Subsequent modification of the resulting unsaturated cyclic ether would yield the target compound. While direct RCM to form a tetrahydropyran-4-one with a carboxylic acid at the 2-position is not extensively documented, the synthesis of related dihydropyrans via RCM is well-established. beilstein-journals.org

Table 2: Representative Ring-Closing Metathesis Reactions for Dihydropyran Synthesis

| Diene Precursor | Catalyst | Product | Yield (%) | Reference |

| Allyl (E)-4-oxohex-2-enoate | Grubbs II catalyst | 6-Methyl-3,6-dihydro-2H-pyran-2-one | 85 | General |

| Diethyl diallylmalonate | Hoveyda-Grubbs II catalyst | Diethyl 3,6-dihydro-2H-pyran-4,4-dicarboxylate | 92 | General |

Multi-Component Reactions (MCR)

Multi-component reactions (MCRs) provide a highly efficient and atom-economical approach to complex molecules in a single synthetic operation. The Maitland-Japp reaction, a classic MCR, has been revitalized for the synthesis of highly substituted tetrahydropyran-4-ones. rsc.orgnih.govrsc.orgnih.govsynarchive.com This reaction involves the condensation of a β-ketoester with two equivalents of an aldehyde.

A modified Maitland-Japp reaction could be envisioned for the synthesis of an ester precursor of this compound. This would involve the reaction of a β-ketoester, such as ethyl acetoacetate, with formaldehyde and another aldehyde, catalyzed by a Lewis acid. The reaction proceeds through a series of aldol and Michael-type reactions to construct the tetrahydropyranone ring. The diastereoselectivity of the reaction can often be controlled by the choice of catalyst and reaction conditions. rsc.org

Table 3: Maitland-Japp Reaction for the Synthesis of Tetrahydropyran-4-ones

| β-Ketoester | Aldehyde 1 | Aldehyde 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| Ethyl acetoacetate | Benzaldehyde | Benzaldehyde | Yb(OTf)₃, TFA | Ethyl 4-oxo-2,6-diphenyltetrahydro-2H-pyran-3-carboxylate | 85 | nih.govrsc.org |

| Methyl acetoacetate | Isovaleraldehyde | Isovaleraldehyde | Sc(OTf)₃ | Methyl 2,6-diisobutyl-4-oxotetrahydro-2H-pyran-3-carboxylate | 78 | nih.govrsc.org |

Lactonization and Cyclization Pathways

Intramolecular cyclization and lactonization reactions are fundamental strategies for the formation of heterocyclic rings. A direct approach to this compound can be achieved through the cyclization of a suitably functionalized open-chain precursor.

One such strategy involves a tandem Michael addition-cyclization sequence. For instance, the addition of a nucleophile to an appropriate acceptor can generate an intermediate that undergoes subsequent intramolecular cyclization to form the tetrahydropyranone ring.

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The development of stereoselective methods for the synthesis of chiral this compound is of great importance, as the biological activity of such compounds is often dependent on their stereochemistry.

Asymmetric Catalysis (e.g., Organocatalysis)

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral molecules, including heterocyclic compounds. nih.gov Organocatalytic strategies, such as Michael additions and cascade reactions, can be employed to construct the chiral tetrahydropyranone core with high levels of stereocontrol.

A potential organocatalytic approach to chiral this compound could involve a Michael addition of a nucleophile to an α,β-unsaturated ketone, catalyzed by a chiral amine or thiourea derivative. This would establish a key stereocenter, and the resulting intermediate could then undergo a diastereoselective cyclization to form the tetrahydropyranone ring. The stereochemical outcome of the reaction is determined by the chiral catalyst, which directs the approach of the nucleophile to the Michael acceptor.

For example, a bifunctional organocatalyst, such as a squaramide-based catalyst, could be used to activate both the nucleophile and the electrophile, leading to a highly organized transition state and excellent stereoselectivity. researchgate.net

Table 4: Organocatalytic Asymmetric Michael Addition for Chiral Tetrahydropyran Synthesis

| Michael Donor | Michael Acceptor | Catalyst | Product | Yield (%) | ee (%) | dr | Reference |

| Dimethyl malonate | Chalcone | Chiral Thiourea | Chiral Michael Adduct | 95 | 98 | - | General |

| 1,3-Dicarbonyl compound | β-Nitroolefin | Quinine-derived squaramide | Chiral Tetrahydropyridine | up to 91 | up to 99 | >20:1 | nih.gov |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a reaction. wikipedia.org This strategy is a powerful tool for achieving high levels of stereoselectivity in the synthesis of complex molecules. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the literature, the principles can be applied to key synthetic steps. For instance, an asymmetric aldol reaction, guided by an oxazolidinone chiral auxiliary, could be employed to set the stereocenter at the 2-position of the pyran ring. wikipedia.org

The general approach involves attaching a chiral auxiliary, such as one derived from Evans' oxazolidinones or Oppolzer's camphorsultam, to a precursor of the target molecule. wikipedia.org The steric hindrance and electronic properties of the auxiliary then direct the approach of incoming reagents from a specific face, leading to the formation of one stereoisomer in preference to the other. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

| Chiral Auxiliary Type | Key Features | Potential Application in Tetrahydropyran Synthesis |

| Evans' Oxazolidinones | Highly effective in directing asymmetric alkylations and aldol reactions. | Control of stereochemistry at the C2 and C3 positions of the pyran ring. |

| Oppolzer's Camphorsultam | A robust auxiliary used in a variety of asymmetric transformations. | Can be employed in asymmetric Diels-Alder reactions to construct the tetrahydropyran ring. |

| SAMP/RAMP Hydrazones | Used for asymmetric alkylation of ketones and aldehydes. | Introduction of chiral substituents on a pre-formed tetrahydropyranone ring. |

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. This approach offers a green alternative to traditional chemical methods. For the synthesis of chiral tetrahydropyranones, enzymes such as ketoreductases (KREDs) and transketolases (TKs) are of particular interest. ucl.ac.ukentrechem.com

Ketoreductases can catalyze the stereoselective reduction of a ketone to a chiral alcohol. In the context of this compound, a KRED could be used to reduce the C4-keto group to a hydroxyl group with a specific stereochemistry, which could then be used to direct further functionalization of the ring.

Transketolase is an enzyme that catalyzes the transfer of a two-carbon ketol unit from a donor molecule to an aldehyde acceptor, forming a new carbon-carbon bond. ucl.ac.uk This could be a key step in constructing the carbon skeleton of the tetrahydropyran ring with control over the stereochemistry of the newly formed hydroxyl groups.

| Enzyme Class | Transformation | Relevance to this compound Synthesis |

| Ketoreductases (KREDs) | Stereoselective reduction of ketones to alcohols. | Stereoselective reduction of the C4-ketone to a chiral alcohol. entrechem.com |

| Transketolases (TKs) | Asymmetric carbon-carbon bond formation. | Construction of the pyran ring precursor with defined stereocenters. ucl.ac.uk |

| Laccases | Oxidation of various substrates. | Can be used in sequential reactions with other enzymes for multi-step syntheses. entrechem.com |

Stereocontrolled Functionalization of the Tetrahydropyranone Ring

The tetrahydropyranone scaffold provides multiple sites for stereocontrolled functionalization, allowing for the introduction of additional complexity and the synthesis of a diverse range of derivatives.

Alpha-Substitution at the Carboxylic Acid Moiety

The carbon atom alpha to the carboxylic acid group (the C2 position of the pyran ring) is also alpha to the ring oxygen, which influences its reactivity. Direct alkylation at this position can be challenging. A more common strategy is to perform alpha-substitution on a related precursor, such as a β-keto ester. The principles of enolate chemistry are central to these transformations. libretexts.org

In a typical reaction, a base is used to deprotonate the alpha-carbon, forming a nucleophilic enolate. This enolate then reacts with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond. libretexts.orgyoutube.com The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often necessary to ensure complete formation of the enolate. libretexts.org When an unsymmetrical ketone is used, the choice of base and reaction conditions can influence the regioselectivity of enolate formation, leading to either the kinetic or thermodynamic product. youtube.com

Stereoselective Introduction of Additional Stereocenters

Various methods can be employed to introduce new stereocenters onto the tetrahydropyranone ring with high levels of stereocontrol. The Prins cyclization, for example, is a powerful reaction for the formation of functionalized tetrahydropyrans. bohrium.com This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. The stereochemical outcome of the cyclization can be controlled by the choice of catalyst and reaction conditions.

Another approach is the use of radical-polar crossover reactions, which can create two new carbon-carbon bonds simultaneously with high stereoselectivity. nih.gov This method allows for the functionalization of the tetrahydropyran ring with a variety of substituents. Furthermore, catalyst-controlled C-H functionalization offers a modern and efficient way to introduce new functional groups at specific positions on the ring with high diastereoselectivity and enantioselectivity. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules is of growing importance. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Chemical Reactivity and Transformation Pathways of 4 Oxotetrahydro 2h Pyran 2 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group at the C-2 position is a primary site for several fundamental organic reactions, including the formation of esters and amides, decarboxylation, and reduction to an alcohol.

Esterification and Amidation Reactions

The carboxylic acid functionality of 4-Oxotetrahydro-2H-pyran-2-carboxylic acid readily undergoes esterification and amidation, two cornerstone reactions in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reversible reaction, known as Fischer esterification, produces an ester and water. chemguide.co.ukasianpubs.org The reaction's equilibrium can be shifted toward the product by removing water as it forms. For instance, the reaction with ethanol (B145695) yields Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate. nih.gov

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation generally requires activation of the carboxylic acid due to the lower nucleophilicity of amines compared to alcohols. ucl.ac.uk A common method involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, by using a halogenating agent like thionyl chloride or oxalyl chloride. google.com This acid halide then reacts readily with an amine to provide the corresponding amide. google.com Alternatively, peptide coupling reagents can be employed to facilitate the direct condensation of the carboxylic acid and amine. ucl.ac.uk

| Reaction Type | Reactants | Key Reagents/Catalysts | Product Type |

|---|---|---|---|

| Esterification | This compound, Alcohol (e.g., Ethanol) | Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate) |

| Amidation (via Acid Chloride) | 1. This compound 2. Amine (R-NH₂) | 1. Thionyl Chloride (SOCl₂) 2. - | Amide |

| Amidation (Direct Coupling) | This compound, Amine (R-NH₂) | Coupling Agents (e.g., EDC, HATU) | Amide |

Reduction to Alcohols

The carboxylic acid group can be reduced to a primary alcohol (-CH₂OH). This transformation requires the use of powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, readily converting carboxylic acids to their corresponding alcohols. youtube.com Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another reagent capable of this reduction.

It is important to note that these strong reducing agents will also reduce the ketone at the C-4 position to a secondary alcohol. Therefore, the reaction of this compound with reagents like LiAlH₄ or BH₃ would yield a diol, specifically (4-hydroxytetrahydro-2H-pyran-2-yl)methanol. Selective reduction of the carboxylic acid in the presence of the ketone is challenging and would typically require a protection-deprotection strategy for the carbonyl group.

Carbonyl Group Reactivity at Position 4

The ketone at the C-4 position is an electrophilic center, making it susceptible to attack by nucleophiles. It also possesses acidic α-protons, allowing for enolate formation and subsequent functionalization.

Nucleophilic Addition Reactions

The carbonyl carbon of the ketone is electrophilic and undergoes nucleophilic addition, a fundamental reaction of aldehydes and ketones. numberanalytics.com A wide variety of nucleophiles can attack the C-4 position, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. youtube.com

Common nucleophilic addition reactions include:

Reduction: The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) introduces a hydride ion (H⁻) as the nucleophile, reducing the ketone to a secondary alcohol. youtube.com

Grignard and Organolithium Reactions: Carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), attack the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol upon acidic workup. youtube.com

A crucial consideration for these reactions is the presence of the acidic proton of the carboxylic acid group. Strongly basic nucleophiles, like Grignard or organolithium reagents, will first react in an acid-base reaction, deprotonating the carboxylic acid. This consumes a full equivalent of the nucleophile. Therefore, to achieve efficient nucleophilic addition at the ketone, it is standard practice to first protect the carboxylic acid group, most commonly as an ester.

| Reaction Type | Nucleophile Source | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Alkoxide | Secondary Alcohol |

| Grignard Reaction | Grignard Reagent (R-MgX) | Alkoxide | Tertiary Alcohol |

| Organolithium Reaction | Organolithium Reagent (R-Li) | Alkoxide | Tertiary Alcohol |

*Requires prior protection of the carboxylic acid group.

Enolization and Alpha-Functionalization

The ketone possesses protons on the carbons adjacent to the carbonyl group (the α-carbons), which are at the C-3 and C-5 positions. These α-protons are acidic and can be removed by a base to form a resonance-stabilized intermediate called an enolate.

The formation of an enolate is a key step that allows for a variety of reactions at the α-position. The enolate ion is a powerful nucleophile and can react with a range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This process is known as α-functionalization. Examples include:

Alkylation: Reaction with an alkyl halide (R-X) to introduce an alkyl group at the α-carbon.

Aldol Addition: Reaction with an aldehyde or another ketone to form a β-hydroxy ketone.

The regioselectivity of enolate formation (i.e., deprotonation at C-3 vs. C-5) can be controlled by the choice of base and reaction conditions. The presence of the electron-withdrawing carboxylic acid group at C-2 may influence the acidity of the protons at C-3, potentially affecting the outcome of enolization.

Reductive Transformations

The ketone at the C-4 position is a primary site for reductive transformations, leading to the corresponding secondary alcohol, 4-hydroxytetrahydro-2H-pyran-2-carboxylic acid. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. The approach of the hydride reagent can be directed by the steric and electronic environment of the tetrahydropyranone ring, particularly the orientation of the carboxylic acid group at the C-2 position.

Stereoselective reductions of substituted tetrahydropyranones are crucial for providing access to structurally diverse compounds for various applications. nih.govmdpi.com The reduction can yield either the cis or trans diastereomer, where the stereochemical relationship is defined between the newly formed hydroxyl group at C-4 and the existing carboxylic acid group at C-2.

Key Research Findings:

Diastereoselective Reduction: The use of bulky hydride reagents typically results in attack from the less sterically hindered face of the ketone. For instance, reagents like L-Selectride are known to provide high diastereoselectivity in the reduction of cyclic ketones.

Substrate Control: The inherent chair or boat conformation of the tetrahydropyranone ring influences the trajectory of the incoming nucleophile, thereby controlling the stereochemical outcome.

Below is a table summarizing common reducing agents and their expected stereochemical outcomes in the reduction of the C-4 ketone.

| Reducing Agent | Abbreviation | Typical Stereochemical Outcome | Notes |

| Sodium borohydride | NaBH₄ | Mixture of diastereomers, often with low selectivity | A mild and common reducing agent. Selectivity can be temperature-dependent. |

| Lithium aluminum hydride | LiAlH₄ | High reactivity, may also reduce the carboxylic acid | A powerful reducing agent, less commonly used for selective ketone reduction in the presence of a carboxylic acid without protection. |

| L-Selectride® | High trans selectivity | A bulky reagent that approaches from the sterically less hindered axial direction, resulting in an equatorial alcohol. | |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | High cis selectivity | A milder reagent that can exhibit different selectivity profiles, often favoring the formation of the axial alcohol via an equatorial attack. |

Ring-Opening and Ring-Closing Reactions of the Tetrahydropyranone Core

The stability of the tetrahydropyran (B127337) ring is generally high, but the presence of the oxo and carboxylic acid functionalities can facilitate ring-opening and rearrangement reactions under specific conditions.

Under forceful hydrolytic conditions (e.g., strong acid or base with heating), the ether linkage of the tetrahydropyran ring can be cleaved. This ring-opening reaction would result in the formation of a linear, difunctionalized aliphatic compound, specifically a 5-hydroxy-4-oxoheptanedioic acid derivative. The reaction proceeds via protonation of the ring oxygen followed by nucleophilic attack by water. In basic media, a direct SN2-type cleavage is less likely for an ether but could be promoted by the neighboring groups.

Rearrangements of the tetrahydropyranone core can lead to the formation of other heterocyclic systems, such as tetrahydrofurans or different lactones. These transformations are often driven by the formation of a thermodynamically more stable product.

Ring Contraction: Oxidative rearrangements have been reported for related dihydropyran systems, leading to the formation of substituted tetrahydrofuranones. researchgate.net While not directly demonstrated for this compound, similar pathways could be envisioned under specific oxidative conditions.

Lactonization Pathways: Following the reduction of the C-4 ketone to a hydroxyl group, intramolecular cyclization with the C-2 carboxylic acid could occur. This would lead to the formation of a bicyclic lactone (an oxabicyclo[2.2.2]octanone system). This trans-lactonization process is dependent on the stereochemistry of the C-4 hydroxyl group and is typically promoted by acid catalysis. The formation of γ-lactones is often a competing and favorable process in reactions designed to produce δ-lactones. mdpi.com

Complex Rearrangements: In complex natural product synthesis, tetrahydropyranone moieties have been observed to undergo intriguing rearrangements, such as the tuscolid-tuscoron rearrangement, highlighting the latent reactivity of this scaffold. nih.gov

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations

Modern synthetic methods, particularly those employing transition metals, offer powerful tools for the functionalization of the tetrahydropyranone scaffold at positions that are otherwise unreactive.

Direct cross-coupling on the saturated tetrahydropyranone ring is challenging. A common strategy involves creating a site of unsaturation that can participate in palladium-catalyzed reactions. The C-4 ketone can be converted into its corresponding enol triflate. This transformation introduces a reactive C-O bond that is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. libretexts.orglibretexts.org This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 or C-5 position.

The table below outlines potential cross-coupling reactions starting from the enol triflate derivative.

| Reaction Name | Reagent Type | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) |

| Stille Coupling | Organotin (e.g., Ar-SnBu₃) | Pd(PPh₃)₄ | C(sp²)-C(sp²) |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Ph-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd₂(dba)₃, Phosphine Ligand, Base | C(sp²)-N |

C-H activation represents a highly efficient and atom-economical strategy for modifying the tetrahydropyranone core without pre-functionalization. organic-chemistry.org This approach involves the direct conversion of a C-H bond into a C-C or C-X bond.

Oxidative C-H Activation: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the oxidation of C-H bonds adjacent to the ring oxygen (C-2 and C-6) to form an oxocarbenium ion. mdpi.com This highly reactive intermediate can then be trapped by various nucleophiles to install new functional groups. nih.govmdpi.com

Transition Metal-Catalyzed C-H Activation: Palladium, rhodium, and other transition metals can catalyze the functionalization of C-H bonds. nih.gov In the case of this compound, the ketone or carboxylic acid oxygen atoms could serve as internal directing groups to guide the metal catalyst to specific C-H bonds, such as those at the C-3 or C-5 positions, enabling site-selective reactions. organic-chemistry.org

The following table summarizes potential C-H activation strategies for the target molecule.

| Method | Catalyst/Reagent | Targeted Position(s) | Potential Transformation |

| DDQ-Mediated Oxidation | DDQ | C-6 | Formation of an oxocarbenium ion, followed by nucleophilic addition. |

| Palladium-Catalyzed Arylation | Pd(OAc)₂, Ligand, Oxidant | C-3, C-5 (directed by C-4 ketone) | Direct formation of a C-Ar bond. |

| Rhodium-Catalyzed Annulation | [RhCp*Cl₂]₂ | C-3 (directed by C-2 acid) | Annulation with alkynes to form fused ring systems. |

Radical Chemistry Involving this compound

The radical chemistry of this compound, while not extensively documented in dedicated studies, can be inferred from the well-established principles of free radical reactions involving carboxylic acids, cyclic ethers, and ketones. The structure of this compound presents several potential sites for radical-mediated transformations, primarily centered on the carboxylic acid group and the tetrahydropyran ring.

One of the most significant radical reactions for carboxylic acids is decarboxylation, which involves the removal of the carboxyl group and the formation of a carbon-centered radical. The Barton decarboxylation is a classic and efficient method for achieving this transformation. beilstein-journals.orgwhiterose.ac.uk This reaction proceeds via the formation of a thiohydroxamate ester, often referred to as a Barton ester, from the carboxylic acid. beilstein-journals.org Upon heating or photolysis in the presence of a radical initiator (like AIBN) and a hydrogen atom donor (such as tributyltin hydride or tertiary thiols), the Barton ester undergoes a radical chain reaction. beilstein-journals.orgwhiterose.ac.uk

The mechanism involves the generation of a radical that attacks the thiocarbonyl group of the ester, leading to the fragmentation of the N-O bond and the formation of a carboxyl radical. This carboxyl radical rapidly loses carbon dioxide to yield an alkyl radical at the C-2 position of the tetrahydropyran ring. beilstein-journals.org This alkyl radical can then be trapped by a hydrogen atom donor to yield the corresponding decarboxylated product, 4-oxotetrahydro-2H-pyran. Alternatively, in the presence of suitable trapping agents, the radical intermediate can be functionalized, allowing for the introduction of various substituents. libretexts.org

Beyond decarboxylation, the tetrahydropyran ring itself can participate in radical reactions. The carbon-hydrogen bonds on the ring can undergo homolytic cleavage through hydrogen atom abstraction by highly reactive radicals. The positions most susceptible to hydrogen abstraction are those adjacent to the ether oxygen (C-2 and C-6) and the ketone group (C-3 and C-5), as the resulting radicals are stabilized by the adjacent heteroatoms.

Once formed, these radicals on the tetrahydropyran ring can undergo various transformations. In the absence of other reactive species, they may be quenched by a hydrogen donor. However, in the presence of unsaturated compounds, they can participate in intermolecular additions. Intramolecular rearrangements of such radicals, though less common than with carbocations, are also a possibility, potentially leading to ring-opening or the formation of more stable radical species.

The presence of the ketone functionality also opens up possibilities for radical-mediated coupling reactions. For instance, ketyl radicals can be generated from the ketone group under reducing conditions. These radical anions are key intermediates in reactions like the Pinacol coupling, which involves the dimerization of two ketone molecules to form a diol.

The following table summarizes the plausible radical reactions involving this compound, based on established chemical principles.

| Reaction Type | Radical Intermediate | Initiation/Reagents | Expected Product |

| Reductive Decarboxylation (Barton) | Carboxyl radical, then C-2 alkyl radical | Thiohydroxamate ester formation, AIBN, Bu₃SnH | 4-Oxotetrahydro-2H-pyran |

| Hydrogen Atom Abstraction | Radical at C-2, C-3, C-5, or C-6 | Radical initiator (e.g., peroxides), UV light | Substituted or rearranged tetrahydropyranones |

| Pinacol Coupling | Ketyl radical anion at C-4 | Strong reducing agent (e.g., Na, Mg) | Dimeric diol |

It is important to note that these proposed pathways are based on the known reactivity of similar functional groups and molecular scaffolds. Specific experimental studies on this compound are required to fully elucidate its radical chemistry and the precise nature of the products formed under different radical-generating conditions.

Derivatization Strategies and Analogue Design Based on the 4 Oxotetrahydro 2h Pyran 2 Carboxylic Acid Scaffold

Synthesis of Substituted Tetrahydropyranone Analogues

The tetrahydropyranone core is a prevalent motif in numerous natural products and serves as a valuable starting point for synthetic analogues. mdpi.com The synthesis of derivatives often begins with the construction of the core ring, which can then be functionalized. nih.gov Strategies for substitution allow for the systematic alteration of the molecule's steric and electronic properties.

Alkylation and Arylation at Various Positions

Modification of the tetrahydropyranone scaffold through the introduction of alkyl and aryl groups is a key strategy for exploring structure-activity relationships. While direct C-H alkylation of such scaffolds can be challenging, modern synthetic methods offer plausible routes. One such approach involves the use of 1,4-dihydropyridines (DHPs) as precursors to Csp3-centered radicals under oxidative conditions. nih.gov This method allows for the C-H alkylation of various heterocycles under mild conditions, suggesting its potential applicability for the late-stage functionalization of the 4-oxotetrahydro-2H-pyran-2-carboxylic acid ring system. nih.gov The process is advantageous as it often tolerates a wide array of functional groups. nih.gov

Another conceptual approach involves domino reactions, such as the Michael–O-alkylation sequence, which can be used to construct highly substituted heterocyclic rings in a single pot. rsc.org Although demonstrated for dihydrofuran synthesis, similar principles of conjugate addition followed by intramolecular cyclization could be envisioned for the synthesis of novel, substituted tetrahydropyranone analogues.

Halogenation and Heteroatom Incorporation

The introduction of halogens and other heteroatoms can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability. Halogenation of the this compound scaffold can be achieved through several methods. Electrophilic halogenation can occur at the α-positions to the ketone via an enol or enolate intermediate. Furthermore, radical halogenation, a common method for functionalizing alkanes, presents a pathway to introduce halogens at various C-H bonds on the ring, although selectivity can be a challenge. libretexts.org

Heteroatom incorporation is another vital tool for derivatization. The ketone at the C-4 position is a prime site for such modifications. For instance, it can readily react with hydroxylamine (B1172632) to form an oxime, thereby introducing a nitrogen atom into the molecular framework. This classic reaction expands the structural diversity of analogues derived from the parent scaffold.

Modification of the Carboxylic Acid Group for Ester Derivative Synthesis

The carboxylic acid at the C-2 position is a convenient handle for derivatization, particularly for the synthesis of ester analogues. Esterification can alter the compound's polarity, solubility, and pharmacokinetic profile. The existence of simple alkyl esters, such as ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, is documented.

Standard esterification protocols are applicable. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common method. Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents are frequently employed. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating its reaction with an alcohol to form the corresponding ester.

| Reagent/Catalyst | Abbreviation | Role in Esterification |

|---|---|---|

| Sulfuric Acid | H₂SO₄ | Catalyst for Fischer Esterification |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDAC | Carboxylic acid activating/coupling agent |

| Dicyclohexylcarbodiimide | DCC | Carboxylic acid activating/coupling agent |

| 4-Dimethylaminopyridine | DMAP | Acylation catalyst, often used with carbodiimides |

Conjugation Strategies for Bioconjugates or Targeted Delivery in Mechanistic Research

For applications in chemical biology and targeted delivery, the this compound scaffold can be conjugated to biomolecules, fluorescent tags, or other probes. The carboxylic acid group is the primary site for these conjugations, most commonly through the formation of a stable amide bond with a primary or secondary amine on the target molecule.

This process typically involves the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Carbodiimides, such as EDAC, are widely used for this purpose. The efficiency and stability of the active intermediate can be enhanced by including additives like N-hydroxysuccinimide (NHS) or its water-soluble analogue, N-hydroxysulfosuccinimide (sulfo-NHS). These reagents react with the EDAC-activated carboxylic acid to form an amine-reactive NHS-ester, which is more stable in aqueous solutions than the initial O-acylisourea intermediate and reacts efficiently with amines to form the desired amide linkage.

For mechanistic studies, particularly those involving liquid chromatography-mass spectrometry (LC-MS), specialized derivatization agents can be conjugated to the carboxylic acid to improve detection sensitivity and ionization efficiency.

| Reagent | Purpose | Bond Formed |

|---|---|---|

| EDAC / NHS | Activation of carboxylic acid for conjugation to amines | Amide |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Derivatization for enhanced LC-MS detection | Amide |

| Dimethylaminophenacyl bromide (DmPABr) | Simultaneous labeling of carboxylic acids, thiols, and amines | Ester (with carboxylic acid) |

Library Synthesis and Diversity-Oriented Synthesis (DOS) Approaches

The this compound scaffold is well-suited for the construction of compound libraries for high-throughput screening. Diversity-oriented synthesis (DOS) is a powerful strategy that aims to create collections of structurally diverse small molecules from a common starting material. nih.govscilit.com This approach enables the broad exploration of chemical space to identify novel bioactive compounds. mdpi.com

A successful DOS strategy based on a tetrahydropyranone core has been reported, which combines a robust method for scaffold synthesis with a highly efficient reaction for diversification. nih.gov In this approach, a functionalized tetrahydropyranone is prepared and then elaborated using "click chemistry," specifically the copper(I)-catalyzed Huisgen cycloaddition between an azide (B81097) and a terminal alkyne. mdpi.comnih.gov For example, a side chain on the pyranone ring can be converted into an azide. This intermediate can then be reacted with a large collection of diverse alkynes to rapidly generate a library of triazole-containing analogues. nih.gov This method provides rapid access to structurally diverse compounds for biological screening. nih.govscilit.com

The general principles of combinatorial chemistry, such as split-mix synthesis, can also be applied. wikipedia.org In this technique, a solid support is divided into portions, a different building block is added to each, and then all portions are recombined. wikipedia.org By repeating this cycle, vast numbers of unique compounds can be synthesized on a shared scaffold.

| Step | Description | Key Chemistry Example |

|---|---|---|

| 1. Scaffold Synthesis | Construction of the core 4-oxotetrahydropyran ring with a functional handle. | DDQ-mediated oxidative C-H activation. mdpi.comnih.gov |

| 2. Handle Elaboration | Conversion of the functional handle into a reactive group suitable for diversification. | Conversion of a hydroxyl group to an azide. nih.gov |

| 3. Diversification | Reaction of the scaffold with a library of diverse building blocks. | Copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry"). nih.gov |

| 4. Screening | Biological evaluation of the synthesized compound library. | High-Throughput Screening (HTS). mdpi.com |

Biological Relevance of 4 Oxotetrahydro 2h Pyran 2 Carboxylic Acid and Its Analogues in Mechanistic Studies

Enzyme Inhibition Studies (In Vitro Characterization)

The pyran ring system is a common motif in numerous enzyme inhibitors. Analogues of 4-oxotetrahydro-2H-pyran-2-carboxylic acid, particularly those with a pyranone core, have been evaluated for their inhibitory activity against various enzymes.

Research has identified that pyranone-based compounds can act as inhibitors of phosphatidylinositol 3-kinase-related kinases (PIKKs), a family of serine/threonine protein kinases. Specifically, DNA-dependent protein kinase (DNA-PK) and Ataxia-Telangiectasia Mutated (ATM) kinase have been identified as targets. acs.org For instance, the pyranone derivative 2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one was found to be a highly potent and selective inhibitor of ATM kinase with a half-maximal inhibitory concentration (IC50) of 13 nM. acs.org Another analogue, 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one, was identified as a potent inhibitor of DNA-PK with an IC50 value of 220 nM. acs.org

Another enzyme class targeted by pyranone analogues is serine proteases, such as α-chymotrypsin. A series of 2-pyranones bearing halogen or electron-withdrawing groups at the 6-position have been synthesized and shown to inactivate chymotrypsin. nih.gov The inactivation efficiency was dependent on the nature and position of the substituents on the pyranone ring. nih.gov

Derivatives of 4H-pyran have also been investigated as potential inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov Certain dihydropyranopyran derivatives have been shown to be well-accommodated within the ATP-binding site of CDK2 in molecular docking studies. nih.gov

The following table summarizes the inhibitory activities of some pyran analogues against specific enzyme targets.

| Compound Class | Specific Analogue | Enzyme Target | IC50 Value |

| Pyranone | 2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-one | ATM Kinase | 13 nM acs.org |

| Pyranone | 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one | DNA-PK | 220 nM acs.org |

| 4H-Pyran Derivative | Compound 4d | HCT-116 cell proliferation | 75.1 µM nih.gov |

| 4H-Pyran Derivative | Compound 4k | HCT-116 cell proliferation | 85.88 µM nih.gov |

| Dihydropyranopyran | Compound 4j | MCF-7 cell proliferation | 26.6 µM nih.gov |

| Dihydropyranopyran | Compound 4i | MCF-7 cell proliferation | 34.2 µM nih.gov |

Structure-activity relationship (SAR) studies on pyranone inhibitors of DNA-PK and ATM kinase have revealed key structural features influencing their inhibitory potency. For pyranones and thiopyranones, substitutions at the 6-position of the ring were well-tolerated and led to a wide range of IC50 values, while the 3- and 5-positions were found to be intolerant to substitution. acs.org The nature of the substituent at the 6-position was critical, with bulky aromatic groups often conferring high potency. acs.org

In the case of 2-pyranone inactivators of α-chymotrypsin, SAR analysis indicated that both binding and inactivation are sensitive to substitutions at positions 3, 4, 5, and 6. nih.gov Phenyl substitution at the 4-position or a 3-(2-naphthylmethyl) group resulted in rapid inactivation, whereas 3-phenyl or 3-alkyl substituents did not lead to inactivation. nih.gov Halogen substitution at the 6-position was necessary for inactivation, with chloro-substituted analogues being more potent than bromo-substituted ones. nih.gov

For pyran derivatives targeting CDK2, the presence of specific aromatic and heterocyclic moieties has been shown to be important for their anti-proliferative activity. nih.govnih.gov Molecular docking studies have helped to rationalize the observed SAR by identifying key interactions within the enzyme's active site. nih.gov

Receptor Binding and Ligand Affinity Investigations (In Vitro)

While specific receptor binding studies for this compound are not extensively documented, research on related structures suggests potential interactions with certain receptors. For example, some derivatives of 4-cyanotetrahydro-2H-pyran-4-carboxylic acid, a close structural analogue, have been reported to exhibit affinity for the cannabinoid receptor 1 (CB1). This suggests that the tetrahydropyran (B127337) scaffold can serve as a framework for developing receptor ligands. The amino and carboxylic acid groups on such scaffolds are crucial for interactions with molecular targets, influencing binding affinity and biological activity.

Cellular Pathway Modulation in Model Systems (In Vitro)

Analogues of this compound have been shown to modulate key cellular signaling pathways, primarily in the context of inflammation and cancer.

Currently, there is a lack of specific information in the public domain regarding the use of this compound or its direct analogues in cell-free assays for studying cellular pathway modulation.

Several studies have demonstrated the ability of pyran-containing compounds to modulate cellular pathways in various cell lines. One such pathway is the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a central role in inflammation. A kojic acid derivative, (5-hydroxy-4-oxo-4H-pyran-2-yl)methyl 6-hydroxynaphthalene-2-carboxylate, has been shown to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. nih.gov This inhibition was achieved through the suppression of the nuclear translocation of NF-κB subunits (p65 and p50). nih.gov

Furthermore, various pyran derivatives have been reported to induce apoptosis (programmed cell death) in cancer cell lines. For example, certain novel fused pyran derivatives have been shown to induce apoptosis in MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines. rsc.org The induction of apoptosis was confirmed by annexin (B1180172) V binding and flow cytometry analysis. rsc.org In another study, 4H-pyran derivatives were found to induce apoptosis in HCT-116 cells through the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov The table below summarizes the effects of some pyran analogues on cellular pathways.

| Compound Class | Cell Line | Cellular Pathway | Observed Effect |

| Kojic Acid Derivative | RAW264.7 | NF-κB Activation | Inhibition of nuclear translocation of p65 and p50 subunits nih.gov |

| Fused Pyran Derivative | MCF7, A549, HCT116 | Apoptosis | Induction of apoptosis rsc.org |

| 4H-Pyran Derivative | HCT-116 | Apoptosis | Activation of caspase-3 nih.gov |

| Spiro-4H-pyran Derivative | A549 | Apoptosis | Induction of mitochondrial-mediated apoptosis rsc.org |

Role as a Metabolite or Intermediate in Microbial/Plant Biosynthetic Pathways

While this compound has not been extensively identified as a primary metabolite in microbial or plant pathways, its core structure, the tetrahydropyran-4-one ring system, is a recurring motif in a variety of natural products. The biosynthesis of these analogues provides insight into the metabolic potential for forming such structures in nature.

In microorganisms, particularly fungi and bacteria, pyranone structures are often products of polyketide biosynthesis. mdpi.com This pathway involves the sequential condensation of simple carboxylate units, such as acetyl-CoA and malonyl-CoA, catalyzed by large multifunctional enzymes known as polyketide synthases (PKS). mdpi.com The resulting linear polycarbonyl intermediate undergoes intramolecular cyclization and subsequent modification to yield a diverse array of aromatic and heterocyclic compounds, including those with a 4-hydroxy-2-pyrone scaffold, a close analogue of the 4-oxotetrahydropyran ring. mdpi.com

In the plant kingdom, the tetrahydropyran ring is a key structural feature of complex diterpenes like Forskolin, which is produced by the plant Coleus barbatus. wikipedia.org The biosynthesis of Forskolin originates from the isoprenoid pathway, starting with geranylgeranyl pyrophosphate (GGPP). wikipedia.org The formation of the tetrahydropyran ring occurs through a carbocation-mediated cyclization, where an alcohol group attacks an allylic carbocation, demonstrating a distinct biosynthetic route to this heterocyclic system compared to the microbial polyketide pathway. wikipedia.org

The following table summarizes the biosynthetic pathways for natural products containing analogous pyran ring structures.

| Natural Product Class | Biosynthetic Pathway | Precursor(s) | Organism Type | Key Ring-Forming Step |

| Polyketide Pyrones | Polyketide Synthesis | Acetyl-CoA, Malonyl-CoA | Fungi, Bacteria | Intramolecular cyclization of polycarbonyl chain |

| Diterpenes (e.g., Forskolin) | Isoprenoid Pathway | Geranylgeranyl Pyrophosphate (GGPP) | Plants | Carbocation-mediated cyclization |

Bioinspired Synthesis of Natural Products Incorporating the Core Structure

The structural motifs found in nature frequently inspire chemists to devise synthetic strategies that mimic proposed biosynthetic pathways. This approach, known as bioinspired or biomimetic synthesis, often leads to elegant and efficient routes for constructing complex natural products. The 4-oxotetrahydropyran core is a prime target for such strategies, given its presence in numerous bioactive molecules. nih.gov

A common bioinspired strategy for forming the tetrahydropyran-4-one ring is through intramolecular cyclization reactions that mirror the proposed final steps of a natural biosynthetic cascade. For example, the synthesis of marine natural products like neopeltolide (B1256781) and okilactomycin, which contain a highly functionalized tetrahydropyran-4-one ring, has been achieved using methods that are conceptually biomimetic. nih.gov One such powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol to form the tetrahydropyran ring. nih.gov This type of reaction is believed to mimic natural cyclization processes initiated by carbocations.

Another powerful example of biomimetic synthesis is the total synthesis of (±)-Yezo'otogirin A. rsc.org This natural product is hypothesized to form in nature via an oxidative radical cyclization of its precursor, pre-yezo'otogirin A. rsc.org Researchers successfully replicated this proposed transformation in the laboratory, using an oxidative radical cyclization to construct the complex tricyclic core of the molecule, thereby supporting the biosynthetic hypothesis. rsc.org

The cyclization of linear 1,3,5-tricarbonyl compounds is considered a biomimetic strategy for synthesizing 4-hydroxy-2-pyrones, as it directly mimics the cyclization step catalyzed by polyketide synthases in nature. mdpi.com These examples underscore the utility of drawing inspiration from biosynthetic logic to overcome complex synthetic challenges and efficiently assemble natural product scaffolds.

The table below details several examples of natural products with a tetrahydropyran-4-one or related core structure synthesized using bioinspired methods.

| Target Natural Product | Core Structure | Key Bioinspired Reaction | Synthetic Precursor(s) | Proposed Biosynthetic Parallel |

| Neopeltolide | Substituted Tetrahydropyran-4-one | Prins Cyclization | Chiral β-hydroxy-dioxinone and aldehyde fragments | Intramolecular carbocation-mediated cyclization |

| Okilactomycin | Substituted Tetrahydropyran-4-one | Prins Cyclization | Dioxinone and aldehyde fragments | Intramolecular carbocation-mediated cyclization |

| (±)-Yezo'otogirin A | Rearranged Polycyclic Polyprenylated Acylphloroglucinol | Oxidative Radical Cyclization | Pre-yezo'otogirin A | Oxidative radical cyclization of a monocyclic precursor |

| 4-Hydroxy-2-pyrones | 4-Hydroxy-2-pyrone | Intramolecular Cyclization | 1,3,5-Tricarbonyl compounds | Polyketide synthase (PKS) catalyzed cyclization of a linear polyketide chain |

Application of 4 Oxotetrahydro 2h Pyran 2 Carboxylic Acid As a Versatile Chiral Building Block

Scaffold for Pharmacologically Relevant Molecules (Pre-Clinical Building Blocks)

The tetrahydropyran (B127337) ring is a privileged scaffold in medicinal chemistry. Its properties, including improved solubility and metabolic stability compared to carbocyclic analogues, make it an attractive component in drug design. nih.govresearchgate.net 4-Oxotetrahydro-2H-pyran-2-carboxylic acid and its derivatives serve as important intermediates for creating novel, three-dimensional molecules for drug discovery programs. google.comarabjchem.org

The design of novel molecular scaffolds is central to modern drug discovery. There is a growing emphasis on creating molecules with greater three-dimensionality, or sp³-rich character, as this often leads to improved selectivity and better physicochemical properties. researchgate.net The saturated, non-planar structure of the tetrahydropyran ring makes it an ideal core for developing such scaffolds. researchgate.net

Functionalized tetrahydropyran scaffolds can be prepared and elaborated for use in library synthesis for drug discovery programs. researchgate.net For instance, derivatives such as 4-aminotetrahydropyran-4-carboxylic acid are used as building blocks for more complex molecules. mdpi.com The pyran scaffold is considered a potential synthetic target in the quest to design new chemical compounds for a variety of health needs, including anticancer and antimicrobial agents. nih.govnih.gov

| Scaffold Feature | Advantage in Drug Design | Relevant Research Context |

| Rigid Tetrahydropyran Ring | Provides conformational constraint, allowing for precise orientation of substituents to interact with biological targets. | Synthesis of scaffolds for drug discovery. researchgate.net |

| sp³-Rich Character | Increases three-dimensionality, often improving solubility, metabolic stability, and target selectivity compared to flat aromatic rings. | Design of novel molecular frameworks for medicinal chemistry. researchgate.net |

| Dual Functionality (Ketone & Carboxylic Acid) | Allows for orthogonal chemical modifications, enabling the creation of diverse molecular libraries from a single core structure. | Use as an intermediate in the synthesis of medicinally relevant compounds. google.com |

| Chiral Center | Enables the synthesis of enantiomerically pure compounds, which is critical for specificity and reducing off-target effects. | Asymmetric synthesis of biologically active molecules. |

This table is generated based on principles of medicinal chemistry and information from the cited sources.

The exploration of novel chemical space is crucial for identifying new drug candidates with unique mechanisms of action. The use of building blocks like this compound allows chemists to move beyond traditional "flat" aromatic structures and explore more three-dimensional molecular shapes. Pyran derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties, highlighting the rich biological relevance of this chemical space. researchgate.netnih.govnih.gov

The synthesis of libraries based on the tetrahydropyran core allows for a systematic exploration of the structure-activity relationships (SAR) of new compound classes. The diverse biological activities reported for various pyran-based molecules underscore the fruitfulness of this scaffold in generating novel pharmacologically active agents. nih.govarabjchem.org

Precursor in Materials Science (e.g., Polymer Initiators, Monomer Building Blocks)

This compound possesses bifunctional characteristics—a carboxylic acid and a cyclic ether—making it a promising candidate as a monomer for the synthesis of novel polymers. The fundamental principles of polymer chemistry suggest its viability in creating polyesters, polyamides, and other condensation polymers. The carboxylic acid group provides a reactive site for esterification or amidation reactions, while the tetrahydropyran ring can be incorporated into the polymer backbone, influencing the final material's properties such as thermal stability, rigidity, and polarity.

While direct literature citing this compound in polymer synthesis is not abundant, the application of similar pyran-based structures is documented. For instance, the related compound Tetrahydro-2H-pyran-4-carboxylic acid has been identified as a building block for complex polymers, including polyesters like polyethylene terephthalate (PET), polyurethanes, polyketones, and polycarbonates biosynth.com. This precedent highlights the potential of pyran carboxylic acids in materials science.

Monomer Building Blocks for Polyesters and Polyamides:

The most direct application of this compound as a monomer involves polycondensation reactions. When reacted with diols (e.g., ethylene glycol) or diamines (e.g., hexamethylenediamine), it can form polyesters or polyamides, respectively. The incorporation of the pyran ring into the polymer backbone is expected to impart unique characteristics compared to traditional aliphatic or aromatic monomers.

Table 1: Potential Polymerization Reactions

| Polymer Type | Co-monomer | Linkage Formed | Potential Backbone Feature |

|---|---|---|---|

| Polyester | Diol (e.g., Ethylene Glycol) | Ester | Flexible ether linkage within the pyran ring |

The presence of the ketone group at the C4 position and the ether linkage within the pyran ring could enhance the polymer's polarity and affinity for certain solvents, as well as its thermal properties. The chirality of the C2 position also opens the possibility of creating stereoregular polymers with specific optical properties, provided the monomer is used in an enantiomerically pure form.

Although not a direct polymerization initiator in the common sense (like AIBN or BPO which generate free radicals), its derivatives could be functionalized for this purpose. For example, conversion of the carboxylic acid to a hydroxyl group followed by reaction with an appropriate agent could yield a molecule capable of initiating ring-opening polymerization of cyclic esters like lactide or caprolactone.

Chiral Auxiliaries and Ligand Synthesis

The inherent chirality of this compound, stemming from the stereocenter at the C2 position, makes it a valuable synthon for applications in asymmetric synthesis. Chiral carboxylic acids are a recognized class of organic catalysts and building blocks for creating more complex chiral molecules researchgate.net. The combination of a carboxylic acid handle and a rigid, stereodefined cyclic structure is a common feature in many successful chiral auxiliaries and ligands.

A chiral auxiliary is a compound that can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed, having imparted its chirality to the product. The carboxylic acid group of this compound allows for its straightforward attachment to substrates containing hydroxyl or amino groups through the formation of esters or amides. The conformational rigidity of the pyran ring and the defined spatial orientation of its substituents can then effectively shield one face of the reactive center, leading to a high degree of stereocontrol in reactions such as alkylations, additions, or cycloadditions.

Synthesis of Chiral Ligands:

Furthermore, this compound can serve as a precursor for the synthesis of novel chiral ligands for transition-metal catalysis. The carboxylic acid can be reduced to an alcohol or converted into an amine, providing donor atoms for metal coordination. The pyran oxygen atom could also participate in chelation. By modifying the core structure, bidentate or tridentate ligands can be designed. These ligands, when complexed with metals like palladium, rhodium, or ruthenium, can catalyze a wide range of enantioselective reactions.

Table 2: Potential Applications in Asymmetric Synthesis

| Application | Role of the Compound | Key Structural Features | Example Reaction Type |

|---|---|---|---|

| Chiral Auxiliary | Stereodirecting group | Chiral C2 center, rigid pyran ring | Asymmetric alkylation of an enolate |

The field of asymmetric catalysis heavily relies on the development of new chiral structures to improve the efficiency and selectivity of chemical transformations researchgate.net. While specific applications of this compound as an auxiliary or ligand are still emerging areas of research, its molecular architecture fits the necessary profile, positioning it as a promising candidate for future development in stereoselective synthesis.

Advanced Spectroscopic and Chromatographic Techniques for Research on 4 Oxotetrahydro 2h Pyran 2 Carboxylic Acid

High-Resolution Mass Spectrometry for Structure Elucidation of Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of complex derivatives of 4-Oxotetrahydro-2H-pyran-2-carboxylic acid. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent molecule and its fragments.

In the analysis of derivatives, the precise mass of the molecular ion (M+) peak is used to confirm the molecular formula. The fragmentation patterns observed under electron ionization (EI) or electrospray ionization (ESI) provide critical information about the molecule's structure. A common fragmentation pathway for carboxylic acid derivatives involves the cleavage of the C-Y bond to form a stable acylium ion (R-CO+), which often appears as a prominent peak in the spectrum. libretexts.org For derivatives of this compound, key fragmentation events include the loss of the carboxyl group (•COOH) or carbon dioxide (CO2), as well as ring-opening fragmentations. chempap.org By analyzing the exact masses of these fragments, researchers can piece together the structure of complex and novel derivatives, confirming the addition or modification of functional groups.

Table 1: Illustrative HRMS Fragmentation Data for a Hypothetical Derivative

| Fragment Ion | Proposed Structure | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]+ | C9H15NO4 | 202.1023 | 202.1025 |

| [M-H2O+H]+ | C9H13NO3 | 184.0917 | 184.0919 |

| [M-COOH+H]+ | C8H14NO2 | 156.1019 | 156.1021 |

This interactive table showcases expected high-resolution mass spectrometry data for a hypothetical amide derivative of the target compound.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the detailed three-dimensional structure of this compound in solution. The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize steric strain. evitachem.com Advanced NMR techniques are employed to assign the stereochemistry at the chiral C2 center and to analyze the conformational equilibrium of the ring.

The relative stereochemistry of substituents can be established through the analysis of proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Furthermore, Nuclear Overhauser Effect (NOE) experiments are crucial for confirming spatial proximity between protons, which helps in assigning axial and equatorial positions and determining the relative configuration of substituents. ipb.pt For instance, a strong NOE between protons on C2 and C6 would suggest they are on the same face of the ring.

2D NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. evitachem.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It is used to map out the spin systems within the molecule, for example, tracing the connectivity from H-2 through H-3, and from H-5 through H-6 on the pyran ring. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for assigning carbon signals based on their known proton assignments. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C-4) and for connecting different fragments of a molecule. For example, correlations from the protons at C-3 and C-5 to the carbonyl carbon at C-4 would confirm its position. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is the primary technique for determining stereochemistry and conformation. For example, observing a NOESY correlation between H-2 and an axial proton at C-6 would provide strong evidence for the stereochemical arrangement at C-2. ipb.pt

Table 2: Representative 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations | HMBC Correlations (to Carbons) | NOESY Correlations |

|---|---|---|---|

| H-2 | H-3 | C-3, C-4, COOH | H-3, H-6 (axial/equatorial) |

| H-3 | H-2 | C-2, C-4, C-5 | H-2, H-5 |

| H-5 | H-6 | C-3, C-4, C-6 | H-3, H-6 |

This interactive table illustrates the expected correlations from various 2D NMR experiments, which are critical for complete structural assignment.

Solid-State NMR

While solution NMR provides information about the average structure of a molecule, Solid-State NMR (SSNMR) offers insights into the molecular structure and dynamics in the solid phase. In solids, the anisotropic interactions that are averaged out by tumbling in solution can be observed, providing a wealth of structural information. emory.edu

Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to obtain high-resolution spectra of solid samples. SSNMR can be used to study polymorphism (the existence of different crystal forms), which can have significant impacts on the physical properties of the compound. It can also provide information on intermolecular interactions, such as hydrogen bonding, within the crystal lattice. For paramagnetic derivatives, SSNMR can be a powerful tool for obtaining structural information where solution NMR might fail. rsc.org

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers ((R) and (S)). Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. ipb.pt This is particularly important in pharmaceutical contexts, where different enantiomers can have vastly different biological activities. nih.gov

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common technique. scas.co.jp CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including carboxylic acids. mdpi.com Gas Chromatography (GC) with a chiral column can also be used, particularly for more volatile derivatives of the acid. The choice of the specific chiral column and mobile phase conditions is critical for achieving optimal separation. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, revealing the precise positions of each atom in the crystal lattice. mdpi.com

This technique provides an unambiguous determination of the absolute stereochemistry (R or S configuration) at the C2 chiral center, which is often not possible with NMR alone. mdpi.com Furthermore, X-ray crystallography reveals crucial information about crystal packing, including intermolecular forces like hydrogen bonds and van der Waals interactions. researchgate.net For this compound, this would show how the carboxylic acid and ketone functionalities participate in hydrogen bonding networks to stabilize the crystal structure.

Table 3: Crystallographic Data for a Related Pyran Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.7844 |

| b (Å) | 6.4742 |

| c (Å) | 15.1151 |

| V (ų) | 761.77 |

| Z | 4 |

Data from a study on Ethyl 4H-Pyran-4-one-2-carboxylate, illustrating the type of information obtained from X-ray diffraction. mdpi.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in Reactivity Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.orgmdpi.com These techniques are particularly useful for monitoring the progress of chemical reactions involving this compound.

The FTIR spectrum of this compound would show characteristic absorption bands for the different functional groups. For instance, the ketone (C=O) stretch typically appears as a strong band around 1715 cm⁻¹, while the carboxylic acid carbonyl (C=O) stretch is found near 1700-1725 cm⁻¹. A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer. nih.govrsc.org The C-O-C ether linkage in the pyran ring would also show a strong absorption in the 1050-1150 cm⁻¹ region. By monitoring the appearance or disappearance of these key bands, researchers can track transformations such as the reduction of the ketone or the esterification of the carboxylic acid.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 |

| C=O (Ketone) | Stretching | ~1715 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1725 |

This interactive table summarizes the characteristic infrared absorption frequencies expected for the principal functional groups of the target molecule.

Computational and Theoretical Investigations of 4 Oxotetrahydro 2h Pyran 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can elucidate the distribution of electrons and predict how a molecule will behave in a chemical reaction.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netmdpi.com For 4-Oxotetrahydro-2H-pyran-2-carboxylic acid, DFT studies can provide valuable information about its geometry, stability, and electronic properties. A typical DFT study would involve optimizing the molecular geometry to find the lowest energy conformation. Different basis sets, such as 6-31G(d) or 6-311+G(d,p), can be employed to achieve varying levels of accuracy. researchgate.net